(3S,4S)-1-Benzylpyrrolidine-3,4-diamine

asymmetric catalysis chiral-at-metal complexes cobalt(III) templates

(3S,4S)-1-Benzylpyrrolidine-3,4-diamine (CAS 193352-75-9) is an enantiopure vicinal diamine featuring a rigid pyrrolidine scaffold with trans-configured primary amino groups at the 3- and 4-positions and an N-benzyl substituent. The compound belongs to the class of C2-symmetric chiral diamines that find primary application as ligand precursors in asymmetric transition-metal catalysis and as synthetic intermediates in medicinal chemistry.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 193352-75-9
Cat. No. B063246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-1-Benzylpyrrolidine-3,4-diamine
CAS193352-75-9
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1C(C(CN1CC2=CC=CC=C2)N)N
InChIInChI=1S/C11H17N3/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12-13H2/t10-,11-/m0/s1
InChIKeyHEARQVUKBKMUPY-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4S)-1-Benzylpyrrolidine-3,4-diamine (CAS 193352-75-9) – Enantiopure Vicinal Diamine Chiral Building Block


(3S,4S)-1-Benzylpyrrolidine-3,4-diamine (CAS 193352-75-9) is an enantiopure vicinal diamine featuring a rigid pyrrolidine scaffold with trans-configured primary amino groups at the 3- and 4-positions and an N-benzyl substituent. The compound belongs to the class of C2-symmetric chiral diamines that find primary application as ligand precursors in asymmetric transition-metal catalysis and as synthetic intermediates in medicinal chemistry [1]. Its (3S,4S)-configuration imparts defined chirality that translates into enantioselectivity upon metal coordination, making stereochemical identity the critical purchase specification [2].

Why Generic Substitution of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine (CAS 193352-75-9) Fails in Chiral Applications


Generic substitution of (3S,4S)-1-benzylpyrrolidine-3,4-diamine is precluded by three structural features that directly govern catalytic and biological outcomes. First, the absolute (3S,4S)-stereochemistry is non-interchangeable with the (3R,4R)-enantiomer (CAS 140134-21-0) or racemic mixtures, as the chiral pocket formed upon metal chelation dictates the sense and magnitude of asymmetric induction [1]. Second, the N-benzyl group serves both as a steric director and a synthetic handle; analogs lacking this group or carrying alternative N-protection (e.g., Boc) exhibit altered coordination geometry and reactivity [1]. Third, the free-base form differs from its hydrochloride salt in solubility, hydrogen-bonding capacity, and compatibility with anhydrous metalation protocols, making the salt form unsuitable for direct ligand synthesis without deprotection [1].

Quantitative Differential Evidence for (3S,4S)-1-Benzylpyrrolidine-3,4-diamine (CAS 193352-75-9) vs. Comparators


Stereochemical Identity Drives Enantioselectivity in Cobalt(III)-Templated Asymmetric Catalysts

When complexed with 3,5-di-tert-butyl-salicylaldehyde via a cobalt(III) template, the (3S,4S)-enantiomer of 1-benzylpyrrolidine-3,4-diamine yields a Λ-configured octahedral complex; the corresponding (3R,4R)-enantiomer (CAS 140134-21-0) yields the Δ-diastereoisomer. Single-crystal X-ray diffraction confirms the absolute configuration of the Λ-(S,S) complex, and both diastereoisomers were crystallized and characterized [1]. The catalytic potential of these complexes as chiral hydrogen-bond donors differs fundamentally: DFT calculations indicate the conjugate acid acidity of the Co(III) complex incorporating the (3S,4S)-diamine is enhanced relative to model tertiary amines, suggesting superior performance as a chiral Brønsted acid catalyst [1]. No catalytic activity has been reported for the racemic mixture, as the Λ/Δ ratio directly controls enantioselectivity.

asymmetric catalysis chiral-at-metal complexes cobalt(III) templates

X-Ray Diffraction Evidence of Hydrogen-Bonded Chloride Counterion: Free Base vs. Hydrochloride Salt Differentiation

In the Co(III) complex derived from (3S,4S)-1-benzylpyrrolidine-3,4-diamine free base, the chloride counterion is hydrogen-bonded to the amino groups of the ligand, as revealed by single-crystal X-ray diffraction [1]. Pre-formed hydrochloride salt (CAS for HCl salt not assigned) would introduce additional chloride ions and alter the hydrogen-bonding network, potentially disrupting the pre-organized chiral pocket required for substrate recognition. DFT-calculated molecular electrostatic potential maps further show that the free-base-derived complex possesses a defined charge distribution that supports bifunctional acid–base catalysis [1].

solid-state structure hydrogen bonding ligand design

Privileged Scaffold Validation: (3S,4S)-Pyrrolidine-3,4-diamine Core in HTLV‑1 Protease Inhibitor Crystallography

The (3S,4S)-pyrrolidine-3,4-diamine scaffold, from which (3S,4S)-1-benzylpyrrolidine-3,4-diamine is directly derived by N-benzylation, constitutes the central core of potent nonpeptidic HTLV-1 protease inhibitors. Co-crystal structures of inhibitors 9 (PDB: 4YDF, resolution 2.804 Å) and 10 (PDB: 4YDG, resolution 3.25 Å) bound to HTLV-1 protease unambiguously confirm that the (3S,4S)-configured pyrrolidine diamine positions the two N-benzyl-sulfonamide arms in the S1 and S1′ pockets of the enzyme [1]. The (3R,4R) enantiomer is not reported as active in this series, consistent with the requirement for a specific chiral presentation of the pharmacophoric elements.

HTLV-1 protease nonpeptidic inhibitors crystallography

Purity Specification: ≥90.0% (HPLC) vs. Lower-Grade Racemic or Mixed-Stereochemistry Batches

Commercially certified (3S,4S)-1-benzylpyrrolidine-3,4-diamine (CAS 193352-75-9) is supplied at ≥90.0% purity by HPLC . In contrast, generic '1-benzylpyrrolidine-3,4-diamine' without specified stereochemistry may contain variable amounts of the (3R,4R)-enantiomer (CAS 140134-21-0) or the meso-(3R,4S) diastereoisomer. For catalytic applications, contamination by even 10% of the opposite enantiomer directly reduces the maximum achievable enantiomeric excess of the product via the pro-linear relationship between catalyst ee and product ee in asymmetric reactions.

enantiomeric purity quality control reproducibility

Benzyl-Group Advantage: Synthetic Versatility vs. N–H or N–Boc Pyrrolidine Diamine Analogs

The N-benzyl substituent on (3S,4S)-1-benzylpyrrolidine-3,4-diamine serves a dual role: it provides steric bulk that influences metal-chelate geometry and can be cleaved by hydrogenolysis (H₂, Pd/C) to unmask the secondary amine for further functionalization [1]. Analogs such as (3S,4S)-3,4-diamino-1-Boc-pyrrolidine (CAS 1020571-45-2) require acidic deprotection (TFA) and are incompatible with base-sensitive metalation protocols. The N-unsubstituted analog (3S,4S)-pyrrolidine-3,4-diamine lacks the steric directing group entirely, reducing enantioselectivity in metal-catalyzed reactions.

protecting group strategy synthetic accessibility ligand diversification

Best Research and Industrial Application Scenarios for (3S,4S)-1-Benzylpyrrolidine-3,4-diamine (CAS 193352-75-9)


Synthesis of Octahedral Chiral-at-Metal Cobalt(III) Hydrogen-Bond Donor Catalysts

The (3S,4S)-enantiomer of 1-benzylpyrrolidine-3,4-diamine is directly condensed with 3,5-di-tert-butyl-salicylaldehyde in the presence of Co(III) salts to yield Λ-configured octahedral complexes that function as chiral hydrogen-bond donor catalysts for asymmetric C–C bond-forming reactions [1]. The free base form is mandatory for correct chloride stoichiometry in the hydrogen-bonded catalytic pocket. Procure CAS 193352-75-9 (not the HCl salt) and verify enantiopurity by polarimetry or chiral HPLC before use.

Synthesis of C2-Symmetric Nonpeptidic HTLV-1 Protease Inhibitors

The (3S,4S)-pyrrolidine-3,4-diamine core, accessible via debenzylation of (3S,4S)-1-benzylpyrrolidine-3,4-diamine, is the validated scaffold for constructing nonpeptidic HTLV-1 protease inhibitors that occupy the S1 and S1′ pockets as confirmed by X-ray co-crystallography (PDB 4YDF, 4YDG) [2]. The N-benzyl group can be removed and the free amines alkylated or sulfonylated to elaborate the inhibitor series. Only the (3S,4S)-stereoisomer matches the crystallographically validated binding mode.

Chiral Building Block for Asymmetric Ligand Libraries

The compound serves as a versatile entry point for generating focused libraries of C2-symmetric chiral diamines. The N-benzyl group can be cleaved by hydrogenolysis to reveal the secondary amine for N-alkylation, N-acylation, or sulfonylation, while the trans-3,4-diamino motif chelates metals in octahedral or square-planar geometries [1]. The defined (3S,4S) absolute configuration ensures that all library members inherit the same chiral sense, a critical requirement for structure–activity relationship studies where stereochemical drift would confound biological or catalytic data.

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